

Spectroscopic Validation of N-(2-Methoxy-2-methylpropyl)formamide: A Comparative Guide

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Compound of Interest

Compound Name: *N*-(2-Methoxy-2-methylpropyl)formamide

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This guide provides a detailed spectroscopic analysis for the structural validation of **N-(2-Methoxy-2-methylpropyl)formamide**, comparing it with a key structural isomer, N-(1-methoxy-2-methylpropan-2-yl)formamide. Through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we demonstrate how to unambiguously differentiate between these two compounds.

The accurate characterization of chemical structures is a critical step in drug discovery and development. Spectroscopic techniques provide the necessary data to confirm molecular structures and identify potential impurities. This guide serves as a practical reference for researchers and scientists in the field.

Comparative Spectroscopic Data

The predicted spectroscopic data for **N-(2-Methoxy-2-methylpropyl)formamide** and its isomer are summarized below. These tables highlight the key differences that enable structural differentiation.

Table 1: ¹H NMR Spectroscopic Data (Predicted, 400 MHz, CDCl₃)

Assignment	N-(2-Methoxy-2-methylpropyl)formamide	N-(1-methoxy-2-methylpropan-2-yl)formamide
Formyl H (CHO)	~8.1 ppm (s, 1H)	~8.2 ppm (s, 1H)
Amide H (NH)	~6.5 ppm (br s, 1H)	~6.8 ppm (br s, 1H)
Methoxy H (OCH ₃)	~3.2 ppm (s, 3H)	~3.3 ppm (s, 3H)
Methylene H (CH ₂)	~3.4 ppm (d, 2H)	~3.5 ppm (s, 2H)
Methyl H (CH ₃)	~1.2 ppm (s, 6H)	~1.3 ppm (s, 6H)

Key Differentiation: The methylene (CH₂) signal for **N-(2-Methoxy-2-methylpropyl)formamide** is expected to be a doublet due to coupling with the amide proton, whereas for the isomer, it would be a singlet as there are no adjacent protons.

Table 2: ¹³C NMR Spectroscopic Data (Predicted, 100 MHz, CDCl₃)

Assignment	N-(2-Methoxy-2-methylpropyl)formamide	N-(1-methoxy-2-methylpropan-2-yl)formamide
Formyl C (CHO)	~163 ppm	~163 ppm
Quaternary C (C(CH ₃) ₂)	~75 ppm	~55 ppm
Methylene C (CH ₂)	~50 ppm	~80 ppm
Methoxy C (OCH ₃)	~49 ppm	~59 ppm
Methyl C (CH ₃)	~24 ppm	~27 ppm

Key Differentiation: The chemical shifts of the quaternary and methylene carbons are significantly different between the two isomers, providing a clear method of distinction.

Table 3: IR Spectroscopic Data (Predicted, cm⁻¹)

Functional Group	N-(2-Methoxy-2-methylpropyl)formamide	N-(1-methoxy-2-methylpropan-2-yl)formamide
N-H Stretch	~3300 (broad)	~3300 (broad)
C-H Stretch	~2950-2850	~2950-2850
C=O Stretch (Amide I)	~1670	~1670
N-H Bend (Amide II)	~1530	~1530
C-O Stretch (Ether)	~1100	~1100

Note: While the IR spectra are expected to be very similar, subtle differences in the fingerprint region (below 1500 cm^{-1}) may exist but are less reliable for primary differentiation compared to NMR.

Table 4: Mass Spectrometry Data (Predicted, EI)

Parameter	N-(2-Methoxy-2-methylpropyl)formamide & Isomer
Molecular Formula	$\text{C}_6\text{H}_{13}\text{NO}_2$
Molecular Weight	131.17 g/mol
Molecular Ion (M^+)	m/z 131
Key Fragment	m/z 73 (loss of $\text{C}_2\text{H}_4\text{NO}$)
Key Fragment (Isomer)	m/z 88 (loss of C_3H_7)

Key Differentiation: The mass-to-charge ratio of the molecular ion will be identical. However, the fragmentation patterns will differ. **N-(2-Methoxy-2-methylpropyl)formamide** is expected to show a prominent peak at m/z 73 due to cleavage alpha to the nitrogen, while its isomer would likely produce a significant fragment at m/z 88.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
- Instrumentation: A 400 MHz NMR spectrometer.
- ^1H NMR Acquisition:
 - Pulse Program: Standard single-pulse sequence.
 - Spectral Width: -2 to 12 ppm.
 - Number of Scans: 16.
 - Relaxation Delay: 1.0 s.
- ^{13}C NMR Acquisition:
 - Pulse Program: Proton-decoupled single-pulse sequence.
 - Spectral Width: 0 to 220 ppm.
 - Number of Scans: 1024.
 - Relaxation Delay: 2.0 s.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ^1H spectrum to the TMS signal at 0.00 ppm and the ^{13}C spectrum to the CDCl_3 solvent peak at 77.16 ppm.

2. Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample, place a single drop of the neat liquid onto the surface of one polished sodium chloride (NaCl) or potassium bromide (KBr) salt plate.[\[1\]](#)[\[2\]](#)

Carefully place a second plate on top to create a thin liquid film between the plates.[1][2]

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Mode: Transmittance.
 - Spectral Range: 4000 to 400 cm^{-1} . [3]
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 32.
- Background Correction: Acquire a background spectrum of the clean, empty salt plates prior to running the sample spectrum.[3] The instrument software will automatically subtract the background from the sample spectrum.

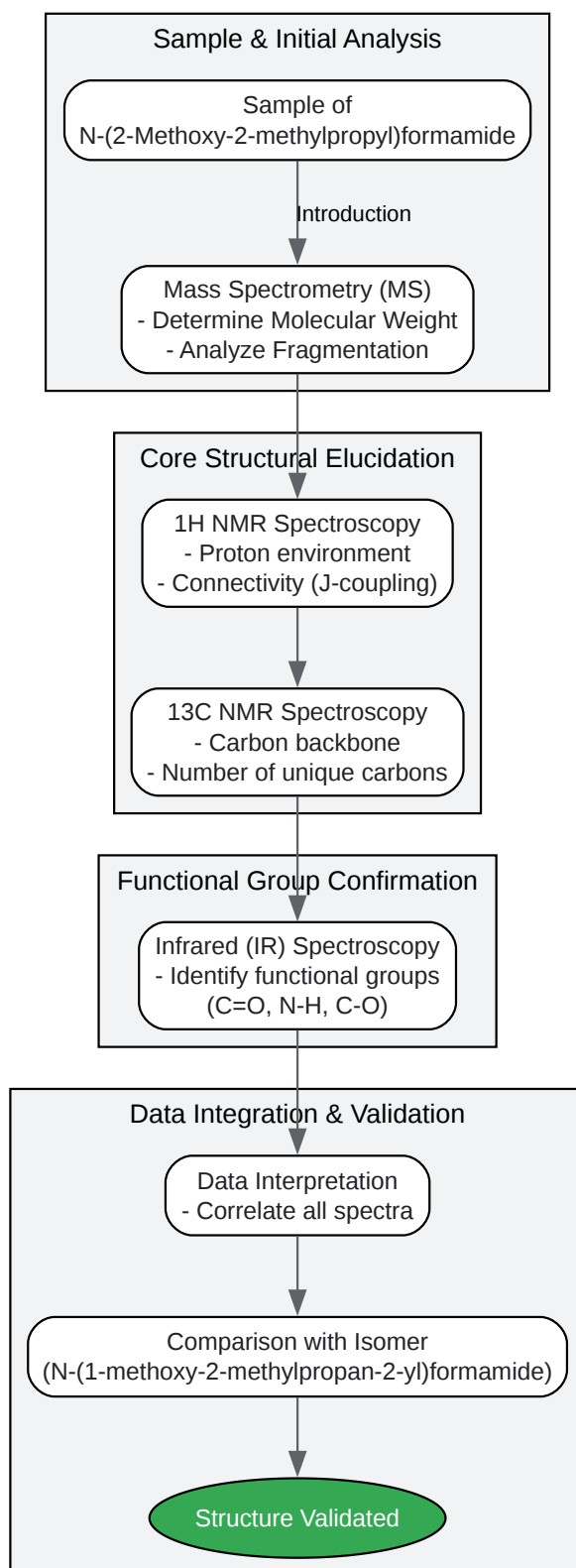
3. Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
- Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, coupled to a Gas Chromatography (GC) system for sample introduction.
- GC-MS Conditions:
 - Injection Volume: 1 μL .
 - Inlet Temperature: 250°C.
 - Carrier Gas: Helium.
 - Oven Program: Start at 50°C, hold for 1 minute, then ramp to 250°C at 10°C/min.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Range: m/z 40-400.
- Ion Source Temperature: 230°C.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure. Compare the obtained spectrum with spectral libraries if available.

Workflow for Spectroscopic Validation

The logical flow from sample receipt to final structure confirmation is a systematic process. This involves a series of spectroscopic analyses, data interpretation, and comparison to ensure the correct molecular structure is assigned.



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Caption: Workflow for the spectroscopic validation of a chemical structure.

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